3-(2,5-dimethoxyphenyl)-1-methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-pyrazole-5-carboxamide
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Description
3-(2,5-dimethoxyphenyl)-1-methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H22N4O4 and its molecular weight is 406.442. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The compound is involved in the synthesis of novel derivatives through complex chemical processes. For instance, Aghekyan et al. (2009) described the synthesis of 6,7-dimethoxy-4-spirocyclopentane-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid N-methylamide, highlighting the compound's role in generating new derivatives with specific substituents (Aghekyan et al., 2009). Additionally, research by Bogza et al. (2005) on the synthesis of pyrazolo[3,4-c]isoquinoline derivatives further underscores the versatility of related compounds in producing a range of chemical structures under different conditions (Bogza et al., 2005).
Biochemical Applications
The research extends into exploring the biochemical applications of these compounds. Prabhuswamy et al. (2016) conducted a study on the crystal structure and Hirshfeld surface analysis of a closely related compound, providing insights into its potential biochemical interactions and stability (Prabhuswamy et al., 2016). Furthermore, the work by Guleli et al. (2019) on the synthesis of isoxazole and naphthyridine derivatives highlights the potential of such compounds in developing materials with specific functional properties (Guleli et al., 2019).
Potential Therapeutic Applications
While direct references to the exact compound in therapeutic contexts were not identified, research within the same chemical family suggests a broad interest in these molecules for potential pharmaceutical applications. For example, studies on related compounds have explored their roles as cannabinoid receptor antagonists, indicating the relevance of this chemical structure in medicinal chemistry research (Shim et al., 2002).
Properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-2-methyl-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-26-19(12-18(25-26)17-11-15(29-2)6-7-20(17)30-3)22(28)24-14-5-4-13-8-9-23-21(27)16(13)10-14/h4-7,10-12H,8-9H2,1-3H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSMIRLWRJCMHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NC3=CC4=C(CCNC4=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.